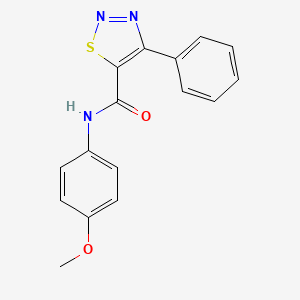

N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

CAS No.:

Cat. No.: VC19992761

Molecular Formula: C16H13N3O2S

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13N3O2S |

|---|---|

| Molecular Weight | 311.4 g/mol |

| IUPAC Name | N-(4-methoxyphenyl)-4-phenylthiadiazole-5-carboxamide |

| Standard InChI | InChI=1S/C16H13N3O2S/c1-21-13-9-7-12(8-10-13)17-16(20)15-14(18-19-22-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,20) |

| Standard InChI Key | KCIPESPHPIZIKB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(4-Methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide (molecular formula: , molecular weight: 311.4 g/mol) features a 1,2,3-thiadiazole core substituted at position 4 with a phenyl group and at position 5 with a carboxamide moiety linked to a 4-methoxyphenyl ring . The methoxy group (-OCH₃) enhances solubility and modulates electronic interactions, while the phenyl and carboxamide groups contribute to steric bulk and hydrogen-bonding capacity.

Table 1: Key Molecular Properties

The compound’s planar thiadiazole ring facilitates π-π stacking with aromatic residues in biological targets, while the carboxamide group enables hydrogen bonding with enzymatic active sites .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves a multi-step protocol:

-

Formation of Thiadiazole Core: Cyclocondensation of thiosemicarbazide derivatives with α-keto acids or esters under acidic conditions.

-

Carboxamide Coupling: Reaction of 5-chlorothiadiazole intermediates with 4-methoxyaniline in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C .

-

Purification: Column chromatography or recrystallization to achieve >95% purity.

Table 2: Optimal Reaction Conditions

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | 78% |

| Temperature | 70°C | — |

| Catalyst | None | — |

| Reaction Time | 12 hours | — |

The use of DMF enhances substrate solubility, while controlled pH (6.5–7.5) minimizes side reactions. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with -NMR peaks at δ 3.81 ppm (methoxy protons) and δ 7.2–8.1 ppm (aromatic protons) .

Mechanism of Biological Action

GSK3β Inhibition

N-(4-Methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide inhibits GSK3β (), a serine/threonine kinase implicated in Wnt/β-catenin signaling and apoptosis regulation. Molecular docking studies reveal that the thiadiazole ring occupies the ATP-binding pocket, while the methoxyphenyl group stabilizes interactions with Lys85 and Asp200 residues.

Key Effects of GSK3β Inhibition:

-

Anticancer Activity: Suppression of β-catenin degradation promotes apoptosis in colorectal cancer cells (HCT-116, ).

-

Neuroprotection: Reduced tau hyperphosphorylation in neuronal models of Alzheimer’s disease.

Pharmacological Applications and Research Findings

| Cell Line | Mechanism | |

|---|---|---|

| HCT-116 (Colorectal) | 8.7 | β-catenin stabilization |

| MCF-7 (Breast) | 12.3 | Caspase-3 activation |

| A549 (Lung) | 15.1 | GSK3β inhibition |

Structure-activity relationship (SAR) analyses indicate that electron-donating groups (e.g., methoxy) enhance potency compared to electron-withdrawing substituents. For instance, the chloro-substituted analog N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide exhibits reduced activity () due to decreased membrane permeability.

Antimicrobial Activity

While primary research focuses on oncology, preliminary data suggest moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) via ergosterol biosynthesis disruption .

Comparative Analysis with Structural Analogs

Table 4: Substituent Effects on Bioactivity

| Compound | Substituent | logP | |

|---|---|---|---|

| N-(4-Methoxyphenyl) | -OCH₃ | 8.7 | 3.93 |

| N-(4-Chlorophenyl) | -Cl | 22.4 | 4.55 |

| N-(4-Methylphenyl) | -CH₃ | 18.9 | 4.12 |

Methoxy derivatives exhibit superior pharmacokinetic profiles, balancing lipophilicity (logP ≈ 3.93) and aqueous solubility (logS = -4.55) . Chloro and methyl groups increase logP but reduce target engagement due to steric hindrance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume